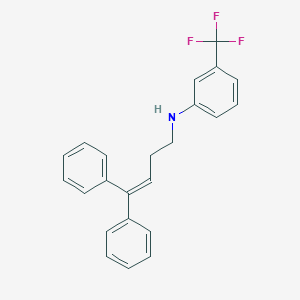
N-(4,4-Diphenylbut-3-en-1-yl)-3-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,4-Diphenylbut-3-en-1-yl)-3-(trifluoromethyl)aniline is an organic compound that features a trifluoromethyl group attached to an aniline moiety, along with a diphenylbutenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-Diphenylbut-3-en-1-yl)-3-(trifluoromethyl)aniline typically involves multi-step organic reactions. One possible route could include:
Formation of the Diphenylbutenyl Intermediate: This might involve a Wittig reaction or a similar olefination process to introduce the double bond.
Introduction of the Trifluoromethyl Group: This could be achieved through a Friedel-Crafts alkylation or a similar electrophilic aromatic substitution reaction.
Coupling with Aniline: The final step might involve a nucleophilic substitution reaction where the aniline moiety is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4,4-Diphenylbut-3-en-1-yl)-3-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound might be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the double bond or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions could be relevant, depending on the specific functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst could be used.
Substitution: Reagents like halogens, acids, or bases might be employed depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alkanes or alcohols.
Applications De Recherche Scientifique
N-(4,4-Diphenylbut-3-en-1-yl)-3-(trifluoromethyl)aniline could have various scientific research applications, including:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery or as a pharmacophore in medicinal chemistry.
Industry: Use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action for N-(4,4-Diphenylbut-3-en-1-yl)-3-(trifluoromethyl)aniline would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Phenylbut-3-en-1-yl)-3-(trifluoromethyl)aniline: Similar structure but with one less phenyl group.
N-(4,4-Diphenylbut-3-en-1-yl)-4-(trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group in a different position.
N-(4,4-Diphenylbut-3-en-1-yl)-3-(methyl)aniline: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
N-(4,4-Diphenylbut-3-en-1-yl)-3-(trifluoromethyl)aniline is unique due to the presence of both the diphenylbutenyl and trifluoromethyl groups, which can impart distinct chemical properties such as increased lipophilicity, stability, and potential biological activity.
Propriétés
Numéro CAS |
610754-71-7 |
|---|---|
Formule moléculaire |
C23H20F3N |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
N-(4,4-diphenylbut-3-enyl)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C23H20F3N/c24-23(25,26)20-13-7-14-21(17-20)27-16-8-15-22(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-7,9-15,17,27H,8,16H2 |
Clé InChI |
GQHCOJQZSDJHJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CCCNC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


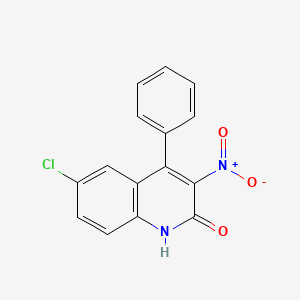
![3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one](/img/structure/B12583771.png)
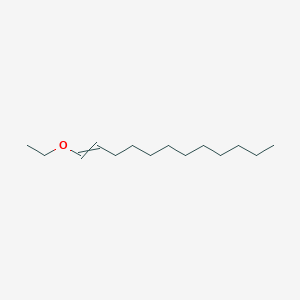
![2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12583785.png)

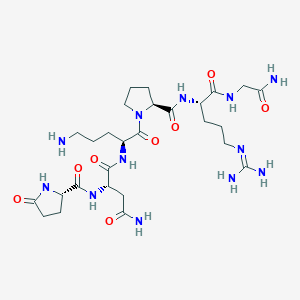
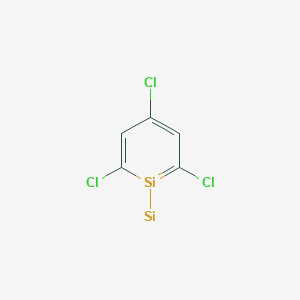
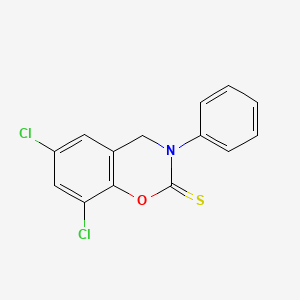
![3-{[2-(2-Chloropyridin-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B12583800.png)
![2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12583803.png)
![2-{[(2S)-2-Methylbutoxy]carbonyl}benzoate](/img/structure/B12583804.png)
![2-Oxazolidinone, 3-[(1S,2S,4S)-bicyclo[2.2.2]oct-5-en-2-ylcarbonyl]-](/img/structure/B12583814.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B12583819.png)
![2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B12583832.png)
